3-Cyanobenzamide
Overview
Description
3-Cyanobenzamide is an organic compound with the chemical formula C8H6N2O. It is a colorless solid or white crystalline powder with a melting point of approximately 167-170 degrees Celsius . This compound has low solubility in water but is soluble in organic solvents. It is used in the manufacture of chemicals such as pesticides, pharmaceutical intermediates, and dyes, and also serves as a reaction reagent in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Cyanobenzamide can be synthesized by reacting benzamide with cyanide. One common method involves the reaction of benzamide with excess sodium cyanide or potassium cyanide in an alcohol solvent, followed by purification to obtain the product . Another method involves the reaction of 3-cyanobenzoyl chloride with ammonia in dichloromethane at 0 degrees Celsius .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 3-Cyanobenzamide undergoes various types of chemical reactions, including:
Hydrolysis: Converts the cyano group to a carboxylic acid group.
Reduction: Reduces the cyano group to an amine group.
Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Typically involves acidic or basic conditions.
Reduction: Commonly uses reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: Often requires specific reagents depending on the desired substitution.
Major Products:
Hydrolysis: Produces 3-carboxybenzamide.
Reduction: Produces 3-aminobenzamide.
Substitution: Produces various substituted benzamides depending on the reagents used.
Scientific Research Applications
3-Cyanobenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential interactions with proteins and other biomolecules.
Industry: Used in the production of dyes, pesticides, and other industrial chemicals.
Mechanism of Action
The specific mechanism of action of 3-cyanobenzamide is not well-documented. its applications in proteomics research suggest potential interactions with proteins. The presence of both an amide group and a cyano group allows for hydrogen bonding and other interactions that may influence its biological activity.
Comparison with Similar Compounds
- 3-Cyanophenol
- 3-Cyano-N-(prop-2-en-1-yl)benzamide
- 3-Cyano-N-(4-methylbenzyl)benzamide
- 3-Cyano-N-(2-furylmethyl)benzamide
Comparison: 3-Cyanobenzamide is unique due to the presence of both an amide group and a cyano group attached to a benzene ring. This structure allows for a variety of chemical reactions and interactions, making it a versatile compound in organic synthesis and research. Similar compounds may have different functional groups or substitutions, leading to variations in their chemical behavior and applications .
Properties
IUPAC Name |
3-cyanobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4H,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAQVSWFCADWSLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40187985 | |
Record name | Benzamide, m-cyano- (8CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40187985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3441-01-8 | |
Record name | 3-Cyanobenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3441-01-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzamide, 3-cyano- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003441018 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzamide, m-cyano- (8CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40187985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-cyanobenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is the biotransformation of 1,3-dicyanobenzene (1,3-DCB) to 3-cyanobenzamide of interest?
A1: The biotransformation of 1,3-dicyanobenzene to this compound is of significant scientific and industrial interest. This reaction utilizes the regio-selective nitrile hydratase (NHase) enzyme, offering a potential pathway for producing valuable chemical intermediates. [] These intermediates are crucial building blocks for various applications, including pharmaceuticals and materials science.
Q2: What are the challenges associated with scaling up the biotransformation of 1,3-DCB to this compound?
A2: One major challenge in scaling up this biotransformation lies in the poor water solubility of 1,3-DCB, limiting its availability to the biocatalyst in aqueous systems. [] Additionally, while the NHase enzyme exhibits high selectivity for this compound formation, the presence of amidase activity in whole-cell biocatalysts can lead to further conversion of this compound into 3-cyanobenzoic acid, reducing the desired product yield. []
Q3: How have researchers addressed the challenges of low substrate solubility in the biotransformation of 1,3-DCB?
A3: To overcome the limitation of low substrate solubility, researchers have explored the use of two-phase bioreactor systems. [, ] One approach involves employing an aqueous-organic system, where a water-immiscible organic solvent, such as toluene, acts as a reservoir for 1,3-DCB. [] The organic phase, saturated with 1,3-DCB, is in contact with the aqueous phase containing the biocatalyst. This setup facilitates the continuous transfer of 1,3-DCB from the organic reservoir to the aqueous phase, where it can be converted to this compound by the biocatalyst.
Q4: What are the potential advantages of using room-temperature ionic liquids (RTILs) in the biotransformation of 1,3-DCB?
A4: Room-temperature ionic liquids (RTILs), such as 1-butyl-3-methylimidazolium hexafluorophosphate ([bmim][PF6]), present a promising alternative to traditional organic solvents in multiphase biotransformation processes. [, ] Studies have shown that RTILs can successfully extract erythromycin-A and support the Rhodococcus R312 catalyzed biotransformation of 1,3-DCB in a two-phase system. [] Furthermore, using RTILs has shown enhanced stability of the whole-cell biocatalysts compared to traditional organic solvent systems. []
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